molecular formula C7H4ClF4N B14023493 2-Chloro-4-fluoro-3-(trifluoromethyl)aniline

2-Chloro-4-fluoro-3-(trifluoromethyl)aniline

Cat. No.: B14023493
M. Wt: 213.56 g/mol
InChI Key: WGPSVYRLNWINAC-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-3-(trifluoromethyl)aniline is an aromatic amine compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-3-(trifluoromethyl)aniline typically involves the introduction of the trifluoromethyl group into the aromatic ring, followed by the substitution of chlorine and fluorine atoms. One common method is the reaction of 2-chloro-4-fluoroaniline with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles. Conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled temperatures and pH conditions.

    Coupling Reactions: Reagents such as boronic acids and palladium catalysts are used in the presence of bases like potassium carbonate.

Major Products Formed

Scientific Research Applications

2-Chloro-4-fluoro-3-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is used in the production of agrochemicals, dyes, and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine and fluorine atoms contribute to its reactivity and binding affinity with enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)aniline
  • 4-Fluoro-2-(trifluoromethyl)aniline
  • 2-Fluoro-3-(trifluoromethyl)aniline
  • 4-Chloro-2-(trifluoromethyl)aniline

Uniqueness

2-Chloro-4-fluoro-3-(trifluoromethyl)aniline is unique due to the specific arrangement of chlorine, fluorine, and trifluoromethyl groups on the benzene ring. This unique structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications compared to its similar counterparts.

Properties

Molecular Formula

C7H4ClF4N

Molecular Weight

213.56 g/mol

IUPAC Name

2-chloro-4-fluoro-3-(trifluoromethyl)aniline

InChI

InChI=1S/C7H4ClF4N/c8-6-4(13)2-1-3(9)5(6)7(10,11)12/h1-2H,13H2

InChI Key

WGPSVYRLNWINAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)C(F)(F)F)F

Origin of Product

United States

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